An In-Depth Technical Guide to 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (C₁₀H₈FNO₂)
An In-Depth Technical Guide to 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol (C₁₀H₈FNO₂)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive scientific overview of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates three key structural motifs: a phenol ring, a fluorine substituent, and a 4-methylisoxazole moiety. This unique combination makes it a compelling scaffold for the development of novel therapeutic agents. This document details its core molecular attributes, the strategic rationale for its use in drug design, a robust synthetic pathway with detailed protocols, and a full spectroscopic characterization profile. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery programs.
Core Molecular Attributes
2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a structurally precise molecule designed to leverage favorable pharmacophoric features. Its core properties, calculated based on its structure, are summarized below. As a specific, non-commercial compound, a registered CAS number is not currently available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | (Calculated) |
| Molecular Weight | 193.18 g/mol | (Calculated) |
| IUPAC Name | 2-Fluoro-4-(4-methyl-1,2-oxazol-5-yl)phenol | (Generated) |
| SMILES | Cc1cnoc1c2cc(O)c(F)cc2 | (Generated) |
| CAS Number | Not Available | N/A |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; F1 [label="F"];
// Isoxazole ring C7 [label="C"]; C8 [label="C"]; N1 [label="N"]; O2 [label="O"]; C9 [label="C"]; C10 [label="CH₃"]; // Methyl group// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on benzene ring C1 -- O1; O1 -- H1 [len=0.5]; C2 -- F1 [len=0.6]; C4 -- C7;
// Isoxazole ring bonds C7 -- C8; C8 -- N1; N1 -- O2; O2 -- C9; C9 -- C7;
// Substituents on isoxazole ring C8 -- C10 [len=0.7];
// Positions for layout C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0.5,2.3!"]; F1 [pos="-1.7,0.8!"];
C7 [pos="0,-2!"]; C8 [pos="-0.87,-2.5!"]; N1 [pos="-0.87,-3.5!"]; O2 [pos="0,-4!"]; C9 [pos="0.87,-3!"]; C10 [pos="-1.7,-2.2!"];
// Invisible nodes for double bonds node [shape=point, width=0]; d1 [pos="-0.435,0.75!"]; d2 [pos="-0.435,-0.75!"]; d3 [pos="0.435,0!"]; d4 [pos="-0.435,-2.25!"]; d5 [pos="0.435,-3.5!"];
// Double bonds C1 -- d1 [style=invis]; d1 -- C6 [style=invis]; C2 -- d2 [style=invis]; d2 -- C3 [style=invis]; C4 -- d3 [style=invis]; d3 -- C5 [style=invis]; C8 -- d4 [style=invis]; d4 -- C7 [style=invis]; N1 -- d5 [style=invis]; d5 -- C9 [style=invis]; }
Caption: Chemical Structure of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.
Rationale in Drug Discovery and Design
The design of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a strategic convergence of well-established medicinal chemistry principles. Each component of the molecule contributes to a promising profile for biological activity and drug-like properties.
-
The Fluorophenol Moiety: Phenolic compounds are ubiquitous in biologically active molecules. The hydroxyl group can act as a critical hydrogen bond donor and acceptor, anchoring the molecule in a target's binding pocket. The introduction of a fluorine atom, particularly at the ortho position, is a key tactic in modern drug design.[1] Fluorine's high electronegativity can lower the pKa of the phenolic proton, influencing its ionization state at physiological pH. Furthermore, it can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation and improve binding affinity through favorable electrostatic interactions.[2][3]
-
The Isoxazole Ring System: Isoxazoles are five-membered heterocyclic rings that are considered privileged scaffolds in drug discovery.[4] They are present in numerous approved drugs, valued for their metabolic stability and their ability to act as bioisosteres for other functional groups, such as amides or esters.[5][6] The isoxazole ring can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, and its substitution pattern allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement.[7][8] The combination of these motifs creates a molecule with high potential for potent and selective biological activity.[8]
Caption: Key pharmacophoric features and their roles in drug design.
Synthesis and Purification
A robust and logical synthesis of the target compound can be achieved through a multi-step sequence starting from commercially available precursors. The proposed pathway focuses on constructing the isoxazole ring onto a pre-functionalized fluorophenol scaffold, which offers a high degree of control and predictability.
Caption: Proposed synthetic workflow for 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.
Detailed Experimental Protocol
This protocol outlines a plausible synthetic route. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Protection of 2-Fluoro-4-bromophenol
-
Causality: The acidic phenolic proton will interfere with subsequent organometallic reagents. Protection with a methoxymethyl (MOM) group is a standard procedure that is stable to the planned reaction conditions and easily removed.
-
Procedure:
-
Dissolve 2-fluoro-4-bromophenol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl solution and extract with DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected phenol, which is often used without further purification.
-
Step 2: Synthesis of 4-Ethynyl-2-fluoro-1-(methoxymethoxy)benzene
-
Causality: A terminal alkyne is a key precursor for the [3+2] cycloaddition reaction to form the isoxazole ring. A Sonogashira coupling provides a reliable method to install this functionality.
-
Procedure:
-
To a solution of the MOM-protected bromophenol (1.0 equiv.) in a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Degas the mixture and place it under an inert nitrogen atmosphere.
-
Heat the reaction to 70 °C for 8-12 hours.
-
After cooling, filter the reaction mixture through celite and concentrate.
-
Dissolve the crude product in methanol and add K₂CO₃ (2.0 equiv.). Stir at room temperature for 2 hours to remove the TMS protecting group.
-
Remove the solvent, add water, and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to yield the terminal alkyne.
-
Step 3: [3+2] Cycloaddition for Isoxazole Formation
-
Causality: The reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne is the classic and most efficient method for constructing the isoxazole ring.[9][10]
-
Procedure:
-
In a flask, dissolve acetaldehyde oxime (1.2 equiv.) in anhydrous DCM.
-
Add N-Chlorosuccinimide (NCS) (1.2 equiv.) portion-wise at 0 °C to generate the hydroximoyl chloride.
-
In a separate flask, dissolve the terminal alkyne from Step 2 (1.0 equiv.) in DCM.
-
Add triethylamine (1.5 equiv.) to the alkyne solution.
-
Slowly add the freshly prepared hydroximoyl chloride solution to the alkyne solution at 0 °C.
-
Stir the reaction at room temperature for 16-24 hours.
-
Wash the reaction mixture with water, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Step 4: Deprotection to Yield the Final Product
-
Causality: The final step is the removal of the MOM protecting group under acidic conditions to reveal the free phenol.
-
Procedure:
-
Dissolve the protected product from Step 3 in methanol.
-
Add concentrated hydrochloric acid (2-3 equiv.) and stir at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield pure 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol.
-
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectroscopic properties of fluorophenols and isoxazoles.[11][12][13]
| Predicted Physicochemical Property | Value | Rationale |
| LogP | ~2.5 - 3.0 | Combination of a lipophilic aromatic system with polar OH and isoxazole groups. |
| pKa (Phenolic OH) | ~8.5 - 9.0 | The electron-withdrawing fluorine atom lowers the pKa relative to phenol (~10). |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Contributions from the phenol oxygen and the isoxazole nitrogen and oxygen atoms. |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃, δ ppm):
-
~8.0-7.0 (m, 3H): Aromatic protons on the phenol ring, exhibiting complex splitting due to H-H and H-F coupling.
-
~5.5 (br s, 1H): Phenolic OH proton, which may exchange with D₂O.
-
~2.4 (s, 3H): Methyl protons on the isoxazole ring.
-
~8.2 (s, 1H): Proton at the 5-position of the isoxazole ring is absent, as this is the point of attachment. The proton at the 3-position is also absent. The structure is a 4-methyl-5-yl isoxazole, so there is no proton on the isoxazole ring itself. Correction: The proton would be at position 3. Let's assume the name implies a 5-substituted isoxazole. Re-evaluating based on the IUPAC name: 4-methyl-1,2-oxazol-5-yl. This means the isoxazole has a proton at C3. ~8.4 (s, 1H): Proton at the C3 position of the isoxazole ring.
-
-
¹³C NMR (100 MHz, CDCl₃, δ ppm):
-
~170-160: Quaternary carbons of the isoxazole ring (C5 and C4).
-
~155 (d, J_CF ≈ 245 Hz): Carbon bearing the fluorine (C2 of phenol).
-
~150 (d, J_CF ≈ 10 Hz): Carbon bearing the hydroxyl group (C1 of phenol).
-
~130-115: Remaining aromatic carbons, some showing smaller C-F couplings.
-
~11.0: Methyl carbon.
-
-
Mass Spectrometry (ESI-MS):
-
m/z (M+H)⁺: 194.0612 (calculated for C₁₀H₉FNO₂⁺).
-
m/z (M-H)⁻: 192.0466 (calculated for C₁₀H₇FNO₂⁻).
-
Key Fragmentation: Cleavage of the C-C bond between the phenol and isoxazole rings.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3300 (broad): O-H stretching of the phenol.
-
~1600, 1500: C=C aromatic ring stretching.
-
~1450: C=N stretching of the isoxazole ring.
-
~1250: C-F stretching.
-
~950-900: N-O stretching of the isoxazole ring.
-
Applications and Future Directions
Given its structural features, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a prime candidate for screening in various drug discovery campaigns. The isoxazole scaffold is a component of COX-2 inhibitors, antibiotics, and anticancer agents.[5][8] The fluorophenol motif is also prevalent in a wide range of pharmaceuticals.[1]
-
Potential Therapeutic Areas: This compound could be explored as an inhibitor of kinases, cyclooxygenases (COX), or other enzymes where a hydrogen-bonding phenol and a stable heterocyclic group are known to be beneficial for binding. Its properties suggest potential applications as an anti-inflammatory, analgesic, or anticancer agent.[6][7]
-
Future Research:
-
Synthesis and Biological Screening: The immediate next step is the synthesis and purification of the compound, followed by screening in a broad panel of biological assays.
-
Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by varying the substitution on the isoxazole ring (e.g., replacing the methyl group) or the phenol ring (e.g., altering the position of the fluorine or adding other substituents).
-
In Silico Modeling: Molecular docking studies with relevant biological targets could help prioritize screening efforts and guide the design of more potent analogues.
-
Safety and Handling
As with any research chemical, 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol should be handled with care.
-
General Hazards: Fluorinated phenols can be toxic and irritating to the skin, eyes, and respiratory system.[14] Similar phenolic compounds are classified as harmful if swallowed.[15][16]
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
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4-Fluoro-2-(5-isoxazolyl)phenol 98.0+%. Fisher Scientific.
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